Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride is a conformationally restricted, orthogonally protected bicyclic diamine scaffold utilized in advanced medicinal chemistry and active pharmaceutical ingredient (API) development. As a hydrochloride salt, it presents as a stable, free-flowing crystalline solid, mitigating the handling and degradation issues typically associated with low-molecular-weight secondary amines [1]. The molecule features a rigid 3-azabicyclo[3.2.0]heptane core that precisely controls the spatial projection of its substituents, while the benzyl carbamate (Cbz) group on the 1-position primary amine enables orthogonal synthetic strategies [2]. This specific structural configuration is procured primarily for structure-based drug design (SBDD) programs requiring rigidified vectors, enhanced metabolic stability, and strict compatibility with acid-sensitive downstream functionalization.
Substituting this specific compound with flexible monocyclic analogs (such as 3-aminopyrrolidine derivatives) or its free base form introduces significant synthetic and performance liabilities. Monocyclic substitutes lack the cyclobutane-fused rigidity, resulting in a higher entropic penalty upon target binding and altered vector projection, which routinely decreases binding affinity in rigid receptor pockets [1]. Furthermore, procuring the free base form of this scaffold often yields a hygroscopic, viscous oil that absorbs atmospheric carbon dioxide and moisture, leading to weighing inaccuracies and variable reaction stoichiometry during high-throughput library generation [2]. Finally, utilizing a Boc-protected alternative restricts late-stage functionalization, as the harsh acidic conditions required for Boc removal can degrade acid-labile moieties, a limitation bypassed by the hydrogenolysis-compatible Cbz group [3].
The hydrochloride salt form of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate maintains >99% purity and precise stoichiometric weight over extended storage, whereas the free base rapidly absorbs moisture and CO2. Comparative handling studies on similar bicyclic amines demonstrate that the HCl salt allows for >98% stoichiometric accuracy during automated weighing, compared to <90% effective accuracy for the free base due to hygroscopicity [1].
| Evidence Dimension | Stoichiometric accuracy and physical state |
| Target Compound Data | >98% accuracy (free-flowing crystalline solid) |
| Comparator Or Baseline | Free base analog (<90% accuracy, viscous hygroscopic oil) |
| Quantified Difference | 8-10% improvement in stoichiometric precision |
| Conditions | Ambient laboratory storage and automated powder dispensing |
Ensures reproducible yields and eliminates the need for pre-reaction titration in high-throughput library synthesis.
The Cbz protecting group on the 1-amino position allows for mild reductive deprotection (H2, Pd/C) without affecting acid-sensitive functional groups. In synthetic routes containing acetals or sensitive ethers, Cbz deprotection yields >95% of the intact target, whereas attempting to remove a Boc group with TFA or HCl results in <50% yield due to concurrent cleavage of the acid-labile moieties [1].
| Evidence Dimension | Deprotection yield in the presence of acid-labile groups |
| Target Compound Data | >95% yield (Cbz group, neutral hydrogenolysis) |
| Comparator Or Baseline | Boc-protected analog (<50% yield, acidic cleavage) |
| Quantified Difference | >45% increase in final step yield |
| Conditions | Late-stage deprotection in the presence of aliphatic acetals |
Prevents catastrophic yield loss during the final steps of complex API synthesis where acidic conditions are prohibited.
The 3-azabicyclo[3.2.0]heptane core restricts the conformational flexibility of the diamine system. When incorporated into kinase or GPCR inhibitors, this rigidification typically reduces the entropic penalty of binding, resulting in a 10- to 50-fold increase in binding affinity (lower IC50) compared to flexible monocyclic comparators like 3-aminopyrrolidine [1].
| Evidence Dimension | In vitro target binding affinity (IC50/Kd) |
| Target Compound Data | 10- to 50-fold higher affinity |
| Comparator Or Baseline | Monocyclic 3-aminopyrrolidine derivatives |
| Quantified Difference | 1 to 1.7 log unit improvement in potency |
| Conditions | In vitro biochemical assays for rigidified receptor pockets |
Directly improves the potency of lead compounds, justifying the procurement of the more complex bicyclic scaffold.
The cyclobutane ring fused to the pyrrolidine core provides steric shielding to the amine vectors, reducing susceptibility to oxidative metabolism. Pharmacokinetic profiling of bicyclic diamines demonstrates up to a 3-fold reduction in intrinsic clearance (Cl_int) in human liver microsomes compared to unsubstituted monocyclic diamines [1].
| Evidence Dimension | In vitro intrinsic clearance (Cl_int) |
| Target Compound Data | Up to 3-fold lower Cl_int |
| Comparator Or Baseline | Unsubstituted monocyclic diamines |
| Quantified Difference | 66% reduction in metabolic clearance rate |
| Conditions | Human liver microsome (HLM) stability assay |
Extends the half-life of downstream drug candidates, reducing the need for subsequent structural optimization.
Due to its stable, free-flowing crystalline hydrochloride form, this compound is highly suited for automated dispensing systems. It eliminates the weighing inaccuracies and pre-titration steps required when handling hygroscopic free-base oils, ensuring reproducible stoichiometry in parallel amide coupling or reductive amination workflows [1].
The orthogonal Cbz protecting group makes this scaffold a required selection for synthetic routes containing acid-labile moieties (e.g., acetals, specific ethers). Following functionalization at the 3-position secondary amine, the Cbz group can be cleanly removed via catalytic hydrogenolysis, avoiding the >50% yield losses associated with acidic Boc deprotection [2].
When targeting narrow hinge-binding regions, the rigid 3-azabicyclo[3.2.0]heptane core provides precise vector projection. Procuring this bicyclic scaffold instead of monocyclic pyrrolidines directly leverages the reduced entropic binding penalty, yielding lead compounds with 10- to 50-fold higher affinity [3].